4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Overview
Description
4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a chemical compound with the molecular formula C11H8F4O3 and a molecular weight of 264.18 g/mol . It is known for its unique structure, which includes both trifluoromethyl and fluoro-methoxyphenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione typically involves the reaction of 3-fluoro-4-methoxyphenylacetone with trifluoroacetic anhydride in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione include:
4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione: This compound has a similar structure but lacks the additional fluorine atom on the phenyl ring.
4,4,4-Trifluoro-1-(3-chloro-4-methoxyphenyl)butane-1,3-dione: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
4,4,4-Trifluoro-1-(3-fluoro-4-hydroxyphenyl)butane-1,3-dione: This compound has a hydroxyl group instead of a methoxy group on the phenyl ring.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-18-9-3-2-6(4-7(9)12)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGDMUVAUOVABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513039 | |
Record name | 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70862-63-4 | |
Record name | 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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